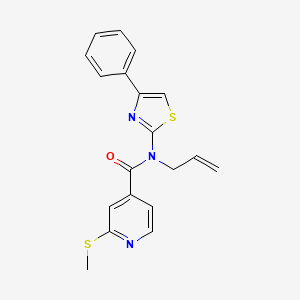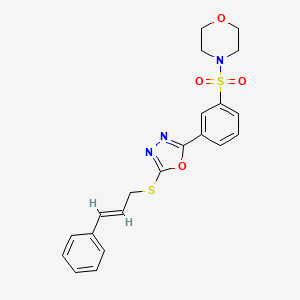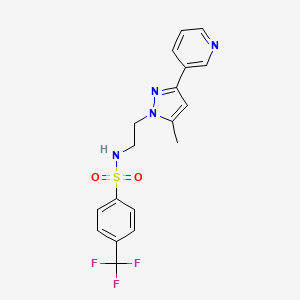![molecular formula C9H6Cl2N2 B2545701 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 15524-46-6](/img/structure/B2545701.png)
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a chemical that appears to be closely related to various heterocyclic compounds that have been synthesized and studied in recent research. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar structures and could provide insight into the synthesis, molecular structure, and chemical properties of related compounds.
Synthesis Analysis
In the first paper, the synthesis of 6,7-Dihydro-5H-cyclopenteno[b]pyridine is described. The process involves acetylation, cyclization, and chlorination of 1-amino-2-cyanocyclopentene to yield 4-amino-2-chloro-6,7-dihydro-5H-cyclopenteno[b]pyridine. This intermediate is then subjected to Sandmeyer bromination followed by catalytic hydrogenated dehalogenation, achieving an overall yield of about 61% . This method could potentially be adapted for the synthesis of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile by altering the substituents and reaction conditions.
Molecular Structure Analysis
The second paper does not directly discuss the target compound but does mention the synthesis of novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles . The structure of these compounds was elucidated using chemical and spectroscopic data, which suggests that similar analytical techniques could be employed to determine the molecular structure of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.
Chemical Reactions Analysis
The third paper provides a novel route to 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles . The reaction involves heptalenecarbaldehydes or aromatic aldehydes with 3-(dicyanomethylidene)-indan-1-one in the presence of secondary amines. The resulting 1,2-dihydro forms can be dehydrogenated to yield the final compounds. This study indicates that the target compound might also undergo similar reactions, such as dehydrogenation, to achieve the desired structure.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, they do offer insights into the properties of structurally related compounds. For example, the inherent merocyanine system of the dihydro forms in the third paper results in a broad absorption band in the UV/VIS spectra, and the dehydrogenated compounds exhibit blue-green fluorescence . These findings suggest that the target compound may also display unique optical properties, which could be explored through experimental studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been utilized in various synthetic and analytical studies, demonstrating its importance in the field of organic chemistry. For instance, studies on the synthesis and crystal structure determination of related pyridine derivatives highlight the intricacies of molecular configurations and the impact of substituents on structural properties. These investigations provide insights into the design and synthesis of novel compounds with potential applications in various domains, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).
Optical and Electrical Properties
Research into the structural, optical, and junction characteristics of pyrazolo pyridine derivatives showcases the potential of these compounds in developing new materials with unique optical and electronic properties. Such studies are crucial for the advancement of optoelectronic devices and sensors, contributing to innovations in technology and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activity
Dihydropyridines, a class of compounds related to 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, have been explored for their biological activities, including antihypertensive, antiarrhythmic, bioprotective, and hepatoprotective effects. This research underlines the significance of such compounds in medicinal chemistry and drug development, offering a pathway for the creation of new therapeutic agents (Ershov et al., 2014).
Molecular Docking and Drug Design
Further extending its utility, derivatives of pyridine-3-carbonitrile have been engaged in molecular docking studies to investigate their potential as inhibitors against targets like the SARS CoV-2 RdRp. This emphasizes the role of 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile derivatives in the design and discovery of new drugs, particularly in response to global health crises (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-8-6-3-1-2-5(6)7(4-12)9(11)13-8/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYHTATGWYSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)

![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2545635.png)
![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)

